molecular formula C12H10FN5 B2798268 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine CAS No. 1406612-50-7

9-[(3-fluorophenyl)methyl]-9H-purin-6-amine

Cat. No.: B2798268
CAS No.: 1406612-50-7
M. Wt: 243.245
InChI Key: OSPPGDFSOGSIAD-UHFFFAOYSA-N
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Description

9-[(3-fluorophenyl)methyl]-9H-purin-6-amine is a synthetic purine derivative designed for research applications. This compound features a 3-fluorobenzyl group attached at the N-9 position of the purine scaffold, a structural motif seen in biologically active molecules. Related N-benzylated purin-6-amines are of significant interest in medicinal chemistry for the development of receptor antagonists and enzyme inhibitors due to the versatility of the purine core in molecular recognition . The incorporation of a fluorine atom on the benzyl group is a common strategy to modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic profile . As a building block, this compound can be utilized in the synthesis of more complex molecules or in the study of structure-activity relationships (SAR). Researchers can employ it in biochemical assays to investigate its potential interactions with enzymatic targets such as kinases, or with purinergic receptors. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

9-[(3-fluorophenyl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPPGDFSOGSIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1406612-50-7
Record name 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine typically involves the reaction of 3-fluorobenzyl chloride with 6-aminopurine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-[(3-fluorophenyl)methyl]-9H-purin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

The compound exhibits significant biological activity primarily through its interaction with specific enzymes and receptors. The fluorobenzyl group is essential for enhancing interactions with target proteins, making it a valuable candidate for therapeutic development. Research has indicated that 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine may act as an inhibitor of certain enzymes or modulate receptor functions, acting as either an agonist or antagonist depending on the biological context.

Research Applications

  • Medicinal Chemistry :
    • The compound is explored as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and metabolic disorders.
    • Its structural modifications are studied to enhance potency and selectivity against specific biological targets.
  • Pharmacology :
    • Interaction studies reveal insights into how structural modifications influence biological activity, which is critical for designing effective therapeutic agents.
    • It has shown potential in inhibiting pathways involved in cancer progression and inflammation .
  • Biochemical Studies :
    • Used in studies investigating enzyme kinetics and receptor-ligand interactions.
    • The compound's ability to penetrate cellular membranes makes it suitable for cellular assays assessing biological responses.

Case Studies

Several studies have documented the applications of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine:

  • Inhibition Studies : Research has demonstrated that this compound can inhibit specific kinases involved in signal transduction pathways critical for cancer cell proliferation. Such studies have provided insights into its potential as an anticancer agent .
  • Receptor Modulation : Case studies involving cannabinoid receptors have shown that the compound can selectively modulate receptor activity, which may lead to novel treatments for metabolic syndrome and obesity .
  • Synthesis Optimization : Recent advancements in synthetic methodologies have improved the yield and purity of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine, facilitating its use in larger-scale research applications .

Mechanism of Action

The mechanism of action of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (N9 Position) Purine Modifications Key Properties/Applications
9-[(3-Fluorophenyl)methyl]-9H-purin-6-amine 3-Fluorophenylmethyl None Predicted enhanced metabolic stability; structural analog for drug discovery
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine 3-Chloro-4-fluorophenyl Cl at C2, NH₂ at C6 Antifungal activity; chlorine enhances lipophilicity and membrane permeability
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine Ethyl, 3-chlorophenyl Cl at C2, NH₂ at C6 Microwave-synthesized; protease inhibition via halogenated aryl interactions
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Tetrahydropyranyl None Improved aqueous solubility due to oxygenated cyclic ether
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine Isopropyl, 4-methoxybenzyl Cl at C2, NH₂ at C6 Methoxy group enhances electronic interactions; potential CNS activity

Key Observations :

  • Halogenation : Chlorine or fluorine at the phenyl ring (e.g., 3-chloro-4-fluorophenyl in ) increases lipophilicity, enhancing membrane permeability and target engagement. The target compound’s 3-fluorophenyl group balances electronegativity and moderate hydrophobicity.
  • N9 Substituents : Bulky groups like tetrahydropyranyl () improve solubility, while aromatic groups (e.g., naphthalen-2-ylmethyl in ) enhance hydrophobic binding. The target’s 3-fluorophenylmethyl group offers intermediate hydrophobicity.
  • Purine Core Modifications : Chlorine at C2 (as in ) may sterically hinder enzymatic degradation, prolonging half-life.

Pharmacokinetic Considerations

  • Solubility : The target compound’s 3-fluorophenylmethyl group reduces aqueous solubility compared to oxygenated N9 substituents (e.g., tetrahydropyranyl in ).
  • Metabolic Stability: Fluorine’s electronegativity may slow oxidative metabolism, extending half-life relative to non-fluorinated analogs.

Biological Activity

9-[(3-fluorophenyl)methyl]-9H-purin-6-amine is a purine derivative that has garnered attention due to its significant biological activity. The presence of the 3-fluorophenylmethyl group enhances its chemical reactivity and interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine can be represented as follows:

C15H16FN5\text{C}_{15}\text{H}_{16}\text{F}\text{N}_{5}

This compound features a purine core with a fluorinated phenyl group, which influences its lipophilicity and binding affinity to molecular targets. The fluorobenzyl group is crucial for enhancing interactions with target proteins, vital for therapeutic design.

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including:

  • Inhibition of viral replication : The compound may interfere with the life cycle of viruses by inhibiting key enzymes involved in replication.
  • Induction of apoptosis : It has been shown to induce programmed cell death in certain cancer cell lines, making it a candidate for anticancer therapy .
  • Modulation of purinergic signaling : The compound interacts with purinergic receptors, which play critical roles in cellular communication and signal transduction .

Antimicrobial Activity

Research has demonstrated that 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine exhibits notable antimicrobial properties. In a comparative study, the compound showed moderate to good activity against various bacterial strains, with minimum inhibitory concentration (MIC) values as follows:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal activity was observed against Candida albicans and Fusarium oxysporum, indicating its broad-spectrum potential .

Case Studies

  • Antiviral Activity : A study focusing on the inhibition of viral replication revealed that the compound effectively reduced viral loads in infected cell cultures, suggesting its potential as an antiviral agent.
  • Cancer Research : In vitro studies demonstrated that treatment with this purine derivative led to significant apoptosis in various cancer cell lines, including breast and lung cancer cells. The induction of apoptosis was linked to the activation of specific caspases .

Comparative Analysis with Similar Compounds

The biological activity of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine can be compared with structurally similar compounds:

Compound Structural Feature Biological Activity
9-benzyl-9H-purin-6-amineBenzyl groupModerate antimicrobial activity
9-(4-fluorobenzyl)-9H-purin-6-aminePara-fluorobenzyl groupEnhanced receptor binding
9-(2-fluorobenzyl)-9H-purin-6-amineOrtho-fluorobenzyl groupVariable activity based on structure

The unique presence of the 3-fluorophenylmethyl group in our compound provides distinct chemical and biological properties that enhance its therapeutic potential compared to other derivatives.

Q & A

Basic Research Questions

Q. How can synthetic routes for 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine be optimized to improve yield and purity?

  • Methodological Answer : The synthesis of analogous purine derivatives (e.g., chlorophenyl or heptyl-substituted compounds) involves nucleophilic substitution at the purine N9 position using alkyl halides under basic conditions . For the 3-fluorophenylmethyl variant, reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and base selection (e.g., K₂CO₃ or NaH) should be systematically varied. Microwave-assisted synthesis (as demonstrated for heptyl derivatives) could reduce reaction times and enhance yields by up to 20% . Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (using ethanol/water mixtures) is critical to isolate the target compound with >95% purity.

Q. What analytical techniques are most reliable for characterizing the tautomeric forms of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine?

  • Methodological Answer : Tautomerism in purine derivatives is best resolved using ¹H/¹³C NMR spectroscopy (e.g., chemical shifts for NH₂ protons at δ 6.5–7.0 ppm and aromatic fluorophenyl protons at δ 7.2–7.8 ppm) and X-ray crystallography . For example, SHELX software can resolve bond angles and hydrogen-bonding patterns in crystal structures . Differential scanning calorimetry (DSC) may further confirm thermal stability and polymorphic transitions.

Q. How does the 3-fluorophenylmethyl substituent influence the compound’s solubility and lipophilicity?

  • Methodological Answer : The LogP value can be experimentally determined via shake-flask assays (octanol/water partitioning) and compared to computational predictions (e.g., ChemAxon or Molinspiration). The fluorophenyl group increases lipophilicity relative to unsubstituted purines, enhancing membrane permeability but reducing aqueous solubility. Solubility enhancers (e.g., DMSO for in vitro assays) or formulation strategies (e.g., PEGylation) may be required for biological testing .

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction of 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine with adenosine deaminase or adenylate cyclase?

  • Methodological Answer : Competitive enzyme inhibition assays (e.g., fluorescence-based ADA activity kits) and isothermal titration calorimetry (ITC) can quantify binding affinities (Kd) and thermodynamic parameters . For adenylate cyclase, cAMP accumulation assays in cell lines (e.g., HEK293) treated with forskolin and the compound (10–100 µM) can assess inhibition potency (IC₅₀). Structural insights may be gained via molecular docking (AutoDock Vina) using crystallographic data of enzyme active sites (PDB: 1A4A for ADA) .

Q. How can structure-activity relationship (SAR) studies differentiate the biological effects of the 3-fluorophenylmethyl group from other substituents (e.g., chlorophenyl or benzyl)?

  • Methodological Answer : Synthesize a library of N9-substituted purines with varying aryl groups (e.g., 3-chlorophenyl, 4-fluorophenyl, benzyl) and compare their:

  • Enzyme inhibition profiles (e.g., IC₅₀ values against ADA or adenylate cyclase).
  • Cellular uptake (via LC-MS quantification in treated cell lysates).
  • In vivo pharmacokinetics (e.g., plasma half-life in rodent models).
    Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets compared to chlorine or methyl groups .

Q. What computational approaches are effective in resolving contradictory data on the compound’s mechanism of action?

  • Methodological Answer : Combine molecular dynamics simulations (GROMACS) to model ligand-receptor interactions over 100-ns trajectories with machine learning (Random Forest or SVM) to analyze high-throughput screening data. For example, if in vitro assays suggest adenylate cyclase inhibition but in vivo data indicate off-target effects, network pharmacology (STRING database) can identify secondary targets (e.g., GPCRs or kinases) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

Validate assay conditions : Ensure in vitro enzyme assays (e.g., ADA inhibition) use physiologically relevant ATP concentrations (1–10 mM) and pH (7.4) .

Assess metabolic stability : Perform microsomal incubation assays (human liver microsomes, NADPH cofactor) to identify rapid degradation in vivo.

Evaluate protein binding : Use equilibrium dialysis to measure plasma protein binding; high binding (>95%) may reduce free drug availability in vivo .
Contradictions often arise from differential metabolism or off-target interactions, necessitating transcriptomic profiling (RNA-seq) of treated tissues .

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